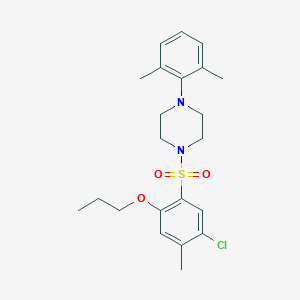![molecular formula C9H14O B2531460 Bicyclo[5.1.0]octane-8-carbaldehyde CAS No. 90610-98-3](/img/structure/B2531460.png)
Bicyclo[5.1.0]octane-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[5.1.0]octane-8-carbaldehyde is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity Research in the field of organic chemistry has explored various synthesis techniques and chemical reactivities of compounds related to Bicyclo[5.1.0]octane-8-carbaldehyde. For instance, one study detailed the synthesis of 3,5-Dioxathis compound through a three-step process that includes stereoselective exo-cyclopropanation. This compound, featuring protected hydroxymethyl moieties, demonstrates the versatility of cyclopropane derivatives in chemical synthesis (B. A. Baimashev et al., 2007).
Catalysis and Enantioselective Synthesis Another significant application is in the realm of catalysis and enantioselective synthesis. Bicyclo scaffolds have been employed as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, achieving high yields and enantiomeric excesses (Yu‐Wu Zhong et al., 2002). Similarly, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes have been developed for rhodium-catalyzed asymmetric additions, highlighting the utility of bicyclo scaffolds in asymmetric catalysis to achieve high enantioselectivity (Yusuke Otomaru et al., 2005).
Polymer Chemistry In polymer chemistry, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been studied for their potential in alternating ring-opening metathesis polymerization (AROMP), illustrating the adaptability of bicyclo[5.1.0] derivatives in creating new polymeric materials (Lei Chen et al., 2018).
Organocatalytic Domino Reactions The versatility of bicyclo[3.2.1]octanes in organocatalysis has been demonstrated through domino Michael/aldol reactions, leading to the enantioselective synthesis of cycloheptanones and polyfunctionalized bicyclo[3.2.1]octanes, further showcasing the chemical utility of bicyclo scaffolds in complex organic synthesis (M. Rueping et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on Bicyclo[5.1.0]octane-8-carbaldehyde could include a more detailed investigation of its synthesis, chemical reactions, and potential applications, particularly in the field of pharmaceuticals . Further studies could also aim to fully characterize its physical and chemical properties.
Properties
IUPAC Name |
bicyclo[5.1.0]octane-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-7-4-2-1-3-5-8(7)9/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBYPMSYLMDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2C=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)
![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)


![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

